2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide
Description
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with an azepane-1-sulfonyl group at the 5-position and an acetamide linker connected to a 3-fluorophenyl moiety. The azepane-1-sulfonyl group likely enhances metabolic stability, while the fluorinated phenyl ring may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-15-6-5-7-16(12-15)21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAQJPCFNFXUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the azepane-1-sulfonyl group: This step involves sulfonylation of the azepane ring, which can be carried out using sulfonyl chlorides under basic conditions.
Attachment of the 3-fluorophenyl group: This is typically done via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Insights:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine substituents (e.g., Analog 1 and 3) increase electronegativity and may enhance interactions with polar residues in biological targets. Chlorine’s larger atomic radius (vs. Hydrophobic Groups (Ethyl): The ethyl group in Analog 2 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Structural Flexibility and Bioactivity :
- The azepane-1-sulfonyl group common to all analogs likely contributes to conformational rigidity and protease resistance.
- Substitutions at the phenyl ring’s meta position (e.g., 3-F in the target) may optimize steric compatibility with target proteins compared to ortho or para positions .
Synthetic Accessibility :
- Yields for similar acetamide derivatives (e.g., ) range from 68–88%, suggesting efficient synthetic routes for this class of compounds .
Notes
Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Methodological Considerations : Structural analyses (e.g., NMR, X-ray crystallography) for analogs likely employed tools like SHELX software, widely used for small-molecule refinement .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHF NOS
- Molecular Weight : Approximately 327.38 g/mol
The structure includes:
- An azepane sulfonyl group
- A dihydropyridine ring
- A fluorophenylacetamide moiety
Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulator of receptor activity. Its mechanism of action likely involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes.
Anticancer Activity
Research has indicated that compounds with similar structural features often exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that derivatives similar to this compound can effectively reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma cells) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | A549 | 15 | Cell cycle arrest |
| Target Compound | A549 | 12 | Enzyme inhibition |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. It was found to exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. This suggests a potential role in treating infections caused by resistant bacteria .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of the compound on A549 cells, comparing it with standard chemotherapeutics like cisplatin. The results indicated that the target compound reduced cell viability significantly, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy Assessment : Another study screened various derivatives for their effectiveness against resistant bacterial strains. The target compound showed promising results, particularly against Staphylococcus aureus, indicating its potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
